2-Chloro-3-(4-methylphenoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(4-methylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. This compound is characterized by a chloro group at the second position and a 4-methylphenoxy group at the third position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylphenoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methylphenol in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The mixture is heated to a temperature of around 100-150°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylphenoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(4-methylphenoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methylphenoxy)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and phenoxy groups can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(4-chlorophenoxy)pyrazine: Similar structure but with a chloro group instead of a methyl group on the phenoxy ring.
2-Chloro-3-(4-methoxyphenoxy)pyrazine: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.
2-Chloro-3-(4-nitrophenoxy)pyrazine: Similar structure but with a nitro group instead of a methyl group on the phenoxy ring.
Uniqueness
2-Chloro-3-(4-methylphenoxy)pyrazine is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, making it distinct from its analogs.
Properties
IUPAC Name |
2-chloro-3-(4-methylphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-10(12)13-6-7-14-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFATASNFEUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.